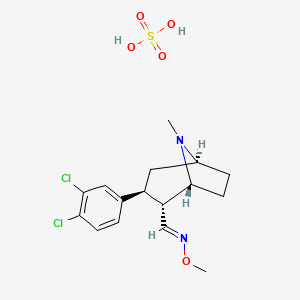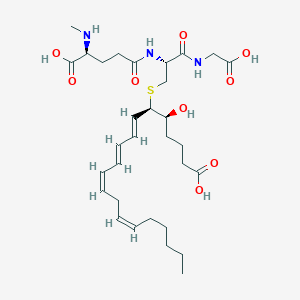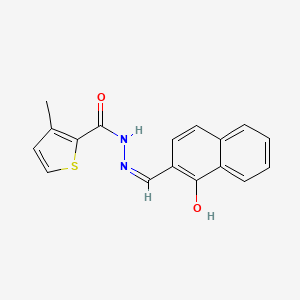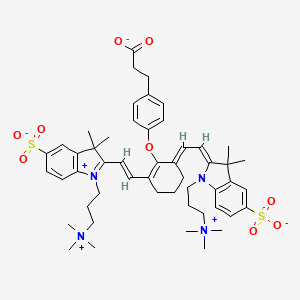![molecular formula C38H59BF2N3O3P B10752240 18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10752240.png)
18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl-[2-(trimethylazaniumyl)ethoxy]phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CLR1501 est un analogue fluorescent de CLR1404, connu pour ses propriétés de fluorescence sélective des cellules cancéreuses. Il est principalement utilisé dans la recherche pour sa capacité à s'accumuler préférentiellement dans les cellules cancéreuses par rapport aux cellules normales . Ce composé a montré une sélectivité tumorale significative dans des études in vitro et in vivo, ce qui en fait un outil précieux dans la recherche sur le cancer .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
CLR1501 est synthétisé par une série de réactions chimiques à partir de CLR1404La voie de synthèse exacte et les conditions réactionnelles sont propriétaires et non divulguées publiquement en détail .
Méthodes de production industrielle
La production industrielle de CLR1501 implique une synthèse à grande échelle utilisant les mêmes principes que la préparation à l'échelle du laboratoire. Le processus est optimisé pour le rendement et la pureté, garantissant que le composé répond aux exigences strictes des applications de recherche .
Analyse Des Réactions Chimiques
Types de réactions
CLR1501 subit diverses réactions chimiques, notamment :
Oxydation : CLR1501 peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir CLR1501 en formes réduites, modifiant ses propriétés de fluorescence.
Substitution : CLR1501 peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés fluorescents oxydés, tandis que la réduction peut produire des formes non fluorescentes .
Applications de la recherche scientifique
CLR1501 a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme sonde fluorescente pour étudier les réactions chimiques et les interactions moléculaires.
Biologie : Employé dans l'imagerie cellulaire pour marquer sélectivement les cellules cancéreuses, aidant à l'étude de la biologie du cancer.
Médecine : Utilisé dans des études précliniques pour le diagnostic et le traitement du cancer, en particulier dans la chirurgie guidée par fluorescence.
Industrie : Appliqué dans le développement d'outils de diagnostic et d'agents d'imagerie pour la recherche sur le cancer
Mécanisme d'action
CLR1501 exerce ses effets par l'intermédiaire d'une absorption sélective par les cellules cancéreuses. Le composé cible les éthers de phospholipides, qui sont plus abondants dans les cellules cancéreuses que dans les cellules normales. Cette absorption sélective permet à CLR1501 de s'accumuler dans les cellules cancéreuses, les rendant fluorescentes sous des conditions d'excitation/d'émission spécifiques (500/517 nm). Les voies moléculaires impliquées comprennent l'interaction avec les composants de la membrane cellulaire et les mécanismes de transport intracellulaire .
Applications De Recherche Scientifique
CLR1501 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in cell imaging to selectively label cancer cells, aiding in the study of cancer biology.
Medicine: Utilized in preclinical studies for cancer diagnosis and therapy, particularly in fluorescence-guided surgery.
Industry: Applied in the development of diagnostic tools and imaging agents for cancer research
Mécanisme D'action
CLR1501 exerts its effects through selective uptake by cancer cells. The compound targets phospholipid ethers, which are more abundant in cancer cells compared to normal cells. This selective uptake allows CLR1501 to accumulate in cancer cells, making them fluorescent under specific excitation/emission conditions (500/517 nm). The molecular pathways involved include the interaction with cell membrane components and intracellular transport mechanisms .
Comparaison Avec Des Composés Similaires
Composés similaires
CLR1404 : Le composé parent de CLR1501, utilisé pour des applications similaires mais sans l'étiquette fluorescente.
CLR1502 : Un autre analogue fluorescent avec des propriétés de fluorescence proche infrarouge, offrant différentes capacités d'imagerie
Unicité de CLR1501
CLR1501 est unique en raison de sa fluorescence verte, qui offre un contraste élevé dans les applications d'imagerie. Comparé à CLR1502, qui a une fluorescence proche infrarouge, CLR1501 est plus adapté à certains types d'imagerie où la fluorescence verte est préférée. De plus, CLR1501 présente un rapport de fluorescence tumeur-cerveau similaire à celui de l'acide 5-aminolévulinique, ce qui en fait un outil précieux pour la chirurgie tumorale guidée par fluorescence .
Propriétés
Formule moléculaire |
C38H59BF2N3O3P |
|---|---|
Poids moléculaire |
685.7 g/mol |
Nom IUPAC |
18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl-[2-(trimethylazaniumyl)ethoxy]phosphinate |
InChI |
InChI=1S/C38H59BF2N3O3P/c1-44(2,3)31-32-47-48(45,46)33-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-22-34-25-27-35(28-26-34)38-36-23-20-29-42(36)39(40,41)43-30-21-24-37(38)43/h20-21,23-30H,4-19,22,31-33H2,1-3H3 |
Clé InChI |
IGSUGQSLGYRIKA-UHFFFAOYSA-N |
SMILES canonique |
[B-]1(N2C=CC=C2C(=C3[N+]1=CC=C3)C4=CC=C(C=C4)CCCCCCCCCCCCCCCCCCP(=O)([O-])OCC[N+](C)(C)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


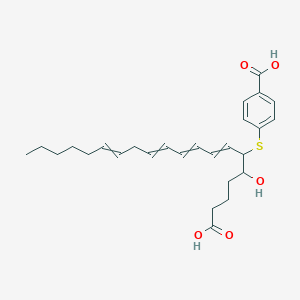
![4-[(4S,5R,6E,8E,10E,13E)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid](/img/structure/B10752164.png)
![4-[(6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid](/img/structure/B10752172.png)


![[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate](/img/structure/B10752196.png)


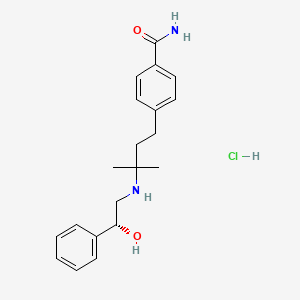
![2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B10752214.png)
